2-(Bromomethyl)benzene-1-sulfonyl chloride
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Overview
Description
2-(Bromomethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, featuring both a bromomethyl group and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzene-1-sulfonyl chloride typically involves the bromination of toluene followed by sulfonylation. One common method includes the following steps:
Bromination: Toluene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form benzyl bromide.
Sulfonylation: The benzyl bromide is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are used under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, or substituted amines.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the benzene ring.
Scientific Research Applications
2-(Bromomethyl)benzene-1-sulfonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a reagent for modifying biomolecules, such as proteins and nucleic acids.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those requiring sulfonyl chloride functionalities.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can also participate in reactions, forming sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which increases the electrophilicity of the bromomethyl group .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzenesulfonyl chloride: Similar structure but lacks the methyl group.
4-(Bromomethyl)benzenesulfonyl chloride: The bromomethyl group is positioned at the para position relative to the sulfonyl chloride group
Uniqueness
2-(Bromomethyl)benzene-1-sulfonyl chloride is unique due to the presence of both bromomethyl and sulfonyl chloride groups on the benzene ring, providing dual reactivity. This dual functionality allows for versatile applications in organic synthesis, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
2-(bromomethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMOFDUWQKEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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